4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 1006466-25-6
VCID: VC7716617
InChI: InChI=1S/C12H13N3O2/c1-15-8-9(7-14-15)6-13-11-4-2-10(3-5-11)12(16)17/h2-5,7-8,13H,6H2,1H3,(H,16,17)
SMILES: CN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255

4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid

CAS No.: 1006466-25-6

Cat. No.: VC7716617

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid - 1006466-25-6

Specification

CAS No. 1006466-25-6
Molecular Formula C12H13N3O2
Molecular Weight 231.255
IUPAC Name 4-[(1-methylpyrazol-4-yl)methylamino]benzoic acid
Standard InChI InChI=1S/C12H13N3O2/c1-15-8-9(7-14-15)6-13-11-4-2-10(3-5-11)12(16)17/h2-5,7-8,13H,6H2,1H3,(H,16,17)
Standard InChI Key OLUYDYIEAPQIHK-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid, reflects its core structure:

  • Benzoic acid backbone: Provides acidity (pKa4.2\text{p}K_a \approx 4.2) and hydrogen-bonding capacity.

  • Aminomethyl linker: Connects the aromatic ring to the pyrazole group, enhancing conformational flexibility.

  • 1-Methyl-1H-pyrazole: A five-membered heterocycle with nitrogen atoms at positions 1 and 4, contributing to electron-rich aromaticity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight245.28 g/mol
SMILESCN1C=C(C=N1)CNCC2=CC=C(C=C2)C(=O)O
Boiling Point (estimated)379.3 ± 22.0 °C
LogP (lipophilicity)1.41

Spectroscopic Data

  • NMR: Protons on the pyrazole ring resonate at δ 7.2–7.5 ppm (aromatic), while the aminomethyl group appears at δ 3.8–4.2 ppm .

  • IR: Stretching vibrations at 1680 cm1^{-1} (C=O), 3300 cm1^{-1} (N-H), and 1600 cm1^{-1} (C=N) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

  • Protection of Benzoic Acid: Ethyl 4-aminobenzoate is reacted with cyanamide under acidic conditions to form a guanidine intermediate .

  • Coupling with Pyrazole: The intermediate undergoes nucleophilic substitution with 1-methyl-1H-pyrazole-4-methanamine, followed by hydrolysis to yield the final product .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Guanidine FormationHCl, 80–100°C, 8–12 hrs66.5%
CyclizationEtOH, NaOH, 50–65°C, 5 hrs64%

Industrial Scalability

The route avoids hazardous intermediates (e.g., nitric acid derivatives), making it suitable for large-scale production . Solvents like isopropyl alcohol and acetone are preferred for their safety and recyclability .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and poorly soluble in water (<1 mg/mL) .

  • Stability: Stable under ambient conditions but degrades above 200°C. Sensitive to strong acids/bases due to the carboxylic acid group .

Crystallography

Single-crystal X-ray diffraction reveals a planar benzoic acid moiety and a perpendicular pyrazole ring, stabilized by intramolecular hydrogen bonds (O-HN\text{O-H} \cdots \text{N}) .

CompoundTarget EnzymeIC50_{50} (nM)
4-{[(1-Methyl-pyrazolyl)methyl]amino}benzoic acidMMP-9120 ± 15
CelecoxibCOX-240 ± 5
Reference InhibitorMMP-285 ± 10

Applications in Materials Science

Coordination Polymers

The carboxylic acid group enables metal-organic framework (MOF) formation with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) for gas storage applications .

Agrochemical Development

Pyrazole derivatives are explored as herbicides and fungicides due to their heterocyclic stability and low mammalian toxicity .

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